Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate
CAS No.:
Cat. No.: VC17481931
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O2 |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | benzyl N-[2-(benzylideneamino)ethyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C19H22N2O2/c1-2-21(14-13-20-15-17-9-5-3-6-10-17)19(22)23-16-18-11-7-4-8-12-18/h3-12,15H,2,13-14,16H2,1H3 |
| Standard InChI Key | IROXHDLADBZTTL-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CCN=CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate belongs to the carbamate family, characterized by the presence of a carbamate ester functional group (). The compound’s IUPAC name, benzyl N-[2-(benzylideneamino)ethyl]-N-ethylcarbamate, reflects its two primary substituents: a benzylideneamino moiety attached to an ethylamine backbone and an ethylcarbamate group. The benzylideneamino group () introduces a conjugated imine system, which enhances the molecule’s rigidity and potential for π-π interactions in biological systems .
Molecular Geometry and Electronic Features
The planar geometry of the benzylideneamino group facilitates electron delocalization across the imine bond (), while the carbamate group contributes polarity through its carbonyl () and ether () functionalities. This combination of hydrophobic (benzyl) and polar (carbamate) regions influences the compound’s solubility and reactivity. For instance, the carbamate group is susceptible to hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide .
Synthesis and Reaction Pathways
The synthesis of benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate typically proceeds via a two-step protocol involving imine formation followed by carbamate coupling (Figure 1) .
Imine Formation
In the initial step, benzylamine reacts with benzaldehyde in a nucleophilic addition-elimination reaction to form the benzylideneimine intermediate. This reaction is typically conducted in anhydrous toluene or dichloromethane under reflux conditions, with molecular sieves employed to absorb water and drive the equilibrium toward imine formation :
Carbamate Coupling
The resulting imine is subsequently treated with ethyl chloroformate in the presence of a base such as triethylamine or pyridine to install the carbamate group. Alternatively, carbodiimide-mediated coupling (e.g., EDC/HOBt) can be employed to link the imine-bearing ethylamine to a benzyloxycarbonyl (Cbz) group :
Table 1: Representative Reaction Conditions for Carbamate Synthesis
| Parameter | Typical Value/Reagent | Source |
|---|---|---|
| Solvent | Dichloromethane, THF, or DMF | |
| Coupling Agent | EDC·HCl, HOBt | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 12–24 hours |
Spectroscopic Characterization
Structural confirmation of benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate relies on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Analysis
-
NMR: Key signals include a singlet for the imine proton ( 8.3–8.5 ppm) and multiplets for aromatic protons ( 7.2–7.5 ppm). The ethyl groups attached to the carbamate nitrogen resonate as quartets ( 1.2–1.4 ppm for , 3.3–3.5 ppm for ).
-
NMR: The carbamate carbonyl carbon appears at 155–160 ppm, while the imine carbon () is observed near 160–165 ppm.
Infrared (IR) Spectroscopy
The IR spectrum exhibits strong absorption bands for the carbamate carbonyl ( ≈ 1700 cm) and the imine group ( ≈ 1640 cm).
Stability and Degradation Pathways
The compound’s stability is influenced by environmental factors such as pH and temperature. Hydrolytic degradation of the carbamate group proceeds via nucleophilic attack by water or hydroxide ions, yielding benzyl alcohol, ethylamine, and carbon dioxide . The imine bond is also prone to hydrolysis under acidic conditions, regenerating the parent amine and aldehyde .
Industrial and Research Applications
Pharmaceutical Intermediate
Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate serves as a precursor in the synthesis of urea derivatives and heterocyclic compounds with potential bioactivity . Its carbamate group is a common protecting group for amines in peptide synthesis .
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